3,6,7-trimethyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide
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Overview
Description
3,6,7-trimethyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core, an oxadiazole ring, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-trimethyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the benzofuran intermediate with hydrazine derivatives and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Propoxyphenyl Group: The propoxyphenyl group can be attached through nucleophilic substitution reactions, where the benzofuran-oxadiazole intermediate reacts with propoxyphenyl halides or related compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
3,6,7-trimethyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activities.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis:
Mechanism of Action
The mechanism of action of 3,6,7-trimethyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3,6,7-trimethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide
- 3,6,7-trimethyl-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide
Uniqueness
- Structural Differences : The presence of the propoxyphenyl group distinguishes it from similar compounds with different alkoxy groups.
- Chemical Properties : The propoxy group may impart unique chemical properties, such as solubility and reactivity, compared to other alkoxy groups.
Properties
Molecular Formula |
C23H23N3O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3,6,7-trimethyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H23N3O4/c1-5-12-28-17-9-7-16(8-10-17)19-22(26-30-25-19)24-23(27)21-15(4)18-11-6-13(2)14(3)20(18)29-21/h6-11H,5,12H2,1-4H3,(H,24,26,27) |
InChI Key |
BCTNHYPPFGQSQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C(=C(C=C4)C)C)C |
Origin of Product |
United States |
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